![molecular formula C7H8ClNO4S2 B1317583 4-[(Methylsulfonyl)amino]benzenesulfonyl chloride CAS No. 93345-21-2](/img/structure/B1317583.png)
4-[(Methylsulfonyl)amino]benzenesulfonyl chloride
Overview
Description
4-[(Methylsulfonyl)amino]benzenesulfonyl chloride is an organic compound with the molecular formula C7H8ClNO4S2. It is a white crystalline solid that is commonly used as a reagent in organic synthesis. This compound is known for its role in various chemical reactions, particularly in the field of sulfonation and chlorination.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylsulfonyl)amino]benzenesulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with methylsulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-[(Methylsulfonyl)amino]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonamides.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding sulfonamides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Formation of sulfonamides, sulfonates, or thiols.
Oxidation: Formation of sulfonic acids or sulfonamides.
Reduction: Formation of sulfones or sulfonamides.
Scientific Research Applications
Chemistry
4-[(Methylsulfonyl)amino]benzenesulfonyl chloride serves as a versatile reagent in organic synthesis. It is primarily used for:
- Formation of Sulfonamides : The compound can react with amines to form sulfonamides, which are critical intermediates in pharmaceuticals .
- Synthesis of Sulfones : It is also utilized in the preparation of sulfones, which have applications in medicinal chemistry .
Biology
In biological research, this compound is employed for:
- Modification of Biomolecules : It aids in studying protein functions and interactions by modifying biomolecules .
- Enzyme Inhibition Studies : The sulfonamide moiety allows for interaction with various enzymes, potentially inhibiting carbonic anhydrases and affecting metabolic pathways .
Medicine
The compound is significant in pharmaceutical research:
- Development of Pharmaceutical Intermediates : It is used to synthesize active pharmaceutical ingredients (APIs) and intermediates for drug development .
- Antimicrobial Research : Structurally related compounds exhibit antimicrobial properties against Gram-positive bacteria, making this compound relevant for developing new antibiotics .
Industry
In industrial applications, it finds use in:
- Production of Dyes and Pigments : Its reactivity allows for the synthesis of various specialty chemicals used in dyes and pigments .
Case Study 1: Antimicrobial Activity
Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. For example:
Compound | Minimum Inhibitory Concentration (MIC) μM | Activity Type |
---|---|---|
4-(2-aminoethyl)-benzenesulfonamide | 15.625 | Antistaphylococcal |
4-(2-aminoethyl)-benzenesulfonamide | 62.5 | Antienterococcal |
This study highlights its potential as a lead compound for antibiotic development .
Case Study 2: Enzyme Inhibition
In vitro studies on enzyme inhibition indicated that compounds similar to this compound could effectively inhibit carbonic anhydrases, suggesting therapeutic potential for conditions requiring enzyme modulation.
Mechanism of Action
The mechanism of action of 4-[(Methylsulfonyl)amino]benzenesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The chlorine atom in the compound is highly reactive and can be easily replaced by nucleophiles. This reactivity is exploited in various synthetic processes to introduce sulfonyl groups into organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Methanesulfonyl)benzenesulfonyl chloride
- 4-(Ethanesulfonyl)benzenesulfonyl chloride
Uniqueness
4-[(Methylsulfonyl)amino]benzenesulfonyl chloride is unique due to its specific reactivity and the ability to introduce both sulfonyl and methylsulfonyl groups into organic molecules. This dual functionality makes it a valuable reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfones.
Biological Activity
4-[(Methylsulfonyl)amino]benzenesulfonyl chloride, also known as benzenesulfonyl chloride derivative , is a compound with significant biological activity. This article explores its mechanisms of action, biological effects, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula : C₇H₇ClO₄S₂
- CAS Number : 93345-21-2
- Molecular Weight : 232.71 g/mol
- Structure : The compound features a benzenesulfonyl group bonded to a methylsulfonylamino group, contributing to its reactivity and biological interactions.
This compound acts primarily through the inhibition of specific enzymes involved in cellular processes. Its sulfonamide moiety allows it to interact with various biomolecules, potentially leading to:
- Enzyme Inhibition : It may inhibit carbonic anhydrases or other sulfonamide-sensitive enzymes, affecting metabolic pathways.
- Calcium Channel Modulation : Studies suggest that similar sulfonamide compounds can modulate calcium channels, influencing cardiovascular functions .
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against Gram-positive bacteria by disrupting cell wall synthesis and protein production pathways .
Compound | MIC (μM) | Activity Type |
---|---|---|
4-(2-aminoethyl)-benzenesulfonamide | 15.625 | Antistaphylococcal |
4-(2-aminoethyl)-benzenesulfonamide | 62.5 | Antienterococcal |
Cardiovascular Effects
In vivo studies have demonstrated that the compound can influence perfusion pressure and coronary resistance. For example, a derivative reduced perfusion pressure in experimental models, suggesting potential applications in managing hypertension .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapid absorption following administration.
- Distribution : The compound shows a high volume of distribution due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver with potential formation of active metabolites.
- Excretion : Excreted mainly through urine.
Case Studies
-
Antimicrobial Efficacy Study :
A study investigated the antimicrobial efficacy of various benzenesulfonamide derivatives, including this compound. Results indicated significant antibacterial activity against Staphylococcus aureus with an MIC of 15.625 μM . -
Cardiovascular Regulation Study :
Another study focused on the cardiovascular effects of sulfonamide derivatives. It was found that 4-(2-aminoethyl)-benzenesulfonamide significantly decreased coronary resistance compared to control groups, suggesting its potential role in cardiovascular therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[(Methylsulfonyl)amino]benzenesulfonyl chloride?
- Methodological Answer: The compound is synthesized via a two-step process:
Sulfonyl Chloride Formation: React the corresponding sulfonic acid derivative with thionyl chloride (SOCl₂) under reflux conditions to form the sulfonyl chloride intermediate.
Amination: Introduce the methylsulfonylamino group by reacting the intermediate with methylsulfonamide in the presence of pyridine, which acts as a catalyst and acid scavenger.
Characterization via melting point analysis and spectroscopic methods (e.g., NMR) is critical to confirm purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and functional groups.
- Infrared Spectroscopy (IR): Identify characteristic S=O (1130–1370 cm⁻¹) and S-Cl (550–580 cm⁻¹) stretches.
- Elemental Analysis: Confirm stoichiometric ratios of C, H, N, and S.
- Mass Spectrometry (MS): Validate molecular weight via ESI or MALDI-TOF.
Cross-referencing with published spectral libraries (e.g., NIST) enhances reliability .
Q. How should researchers safely handle and store this compound?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at ≤25°C. Avoid moisture to prevent hydrolysis.
- Disposal: Neutralize with aqueous sodium bicarbonate before disposal.
Refer to safety codes (e.g., Storage Class 8A for corrosive materials) for compliance .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize synthesis yield?
- Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:
- Temperature: Test ranges between 50–100°C to balance reactivity vs. decomposition.
- Reagent Stoichiometry: Optimize SOCl₂ and pyridine ratios (e.g., 1:1.2–1:3 molar equivalents).
- Reaction Time: Monitor via TLC/HPLC to minimize side products.
Statistical tools like response surface modeling (RSM) identify optimal conditions .
Q. How to resolve discrepancies in reported reactivity across solvents (e.g., DMF vs. THF)?
- Methodological Answer:
- Solvent Polarity: Compare polar aprotic (DMF) vs. nonpolar (THF) solvents using kinetic studies.
- Side Reaction Analysis: Use GC-MS or ¹H NMR to detect byproducts (e.g., hydrolysis in protic solvents).
- Moisture Control: Employ molecular sieves in hygroscopic solvents.
Replicate conflicting studies under controlled humidity and temperature .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer:
- Density Functional Theory (DFT): Model transition states for reactions with amines or alcohols.
- Molecular Docking: Simulate interactions with biological targets (e.g., serine proteases) to guide drug design.
PubChem’s 3D conformational data (e.g., InChIKey) supports virtual screening .
Q. What strategies enable the synthesis of bioactive sulfonamide derivatives from this compound?
- Methodological Answer:
- Coupling Reactions: React with heterocyclic amines (e.g., pyridines) in anhydrous DCM, using triethylamine as a base.
- pH Control: Maintain pH 7–8 to avoid premature hydrolysis.
- Purification: Isolate products via column chromatography (silica gel, hexane/EtOAc gradient).
Biological screening (e.g., antimicrobial assays) validates activity .
Q. Data Analysis and Contradiction Resolution
Q. How to address conflicting reports on the compound’s stability under ambient conditions?
- Methodological Answer:
- Accelerated Stability Studies: Expose samples to controlled humidity (40–80% RH) and track decomposition via HPLC.
- Thermogravimetric Analysis (TGA): Quantify thermal degradation thresholds.
- Purity Verification: Compare batches using elemental analysis; impurities (e.g., residual SOCl₂) may accelerate degradation .
Q. Why do computational models and experimental data sometimes diverge for sulfonamide binding affinities?
- Methodological Answer:
- Force Field Calibration: Adjust parameters for sulfur-containing groups in molecular dynamics simulations.
- Solvent Effects: Include explicit solvent molecules (e.g., water) in docking studies.
- Experimental Validation: Use isothermal titration calorimetry (ITC) to reconcile computational predictions .
Q. Application in Drug Development
Q. How is this compound utilized in protease inhibitor studies?
- Methodological Answer:
- Mechanism-Based Inhibition: The sulfonyl chloride reacts with catalytic serine residues, forming covalent adducts.
- Kinetic Assays: Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., AMC-tagged peptides).
- Crystallography: Co-crystallize with target enzymes (e.g., trypsin) to resolve binding modes .
Properties
IUPAC Name |
4-(methanesulfonamido)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S2/c1-14(10,11)9-6-2-4-7(5-3-6)15(8,12)13/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPYBOQWWLLDDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541414 | |
Record name | 4-[(Methanesulfonyl)amino]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93345-21-2 | |
Record name | 4-[(Methanesulfonyl)amino]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methanesulfonamidobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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